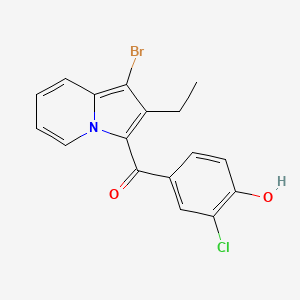
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of indolizine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine derivatives.
Coupling Reaction: The final step involves coupling the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates.
化学反应分析
Types of Reactions
(1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Activity: Investigated for antimicrobial, antiviral, and anticancer properties.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Interaction: Modulation of receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Affecting cellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness
- Structural Features : The presence of both bromo and chloro groups in the molecule.
- Biological Activity : Unique biological activities compared to similar compounds.
- Synthetic Accessibility : Different synthetic routes and conditions required for its preparation.
属性
CAS 编号 |
77832-92-9 |
|---|---|
分子式 |
C17H13BrClNO2 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
(1-bromo-2-ethylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(18)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(19)9-10/h3-9,21H,2H2,1H3 |
InChI 键 |
OKOMKMXHFGCUEJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)

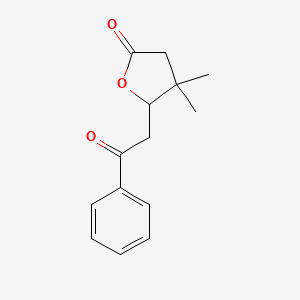
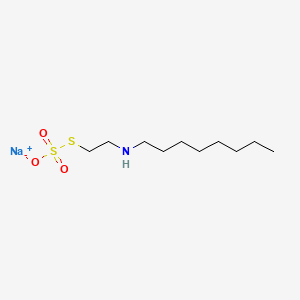
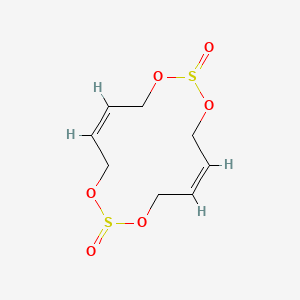
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
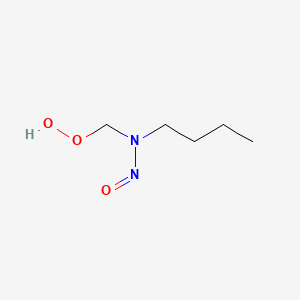
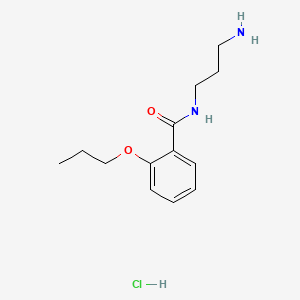
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
